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Compound of Interest

(R)-2-((1-
Compound Name: Phenylethyl)carbamoyl)benzoic
acid
Cat. No.: B1583254
\ v

An In-depth Technical Guide to (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid

Abstract

(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, also known as (R)-(+)-N-(1-
phenylethyl)phthalamic acid, is a chiral carboxylic acid belonging to the N-acylated amino acid
derivative family.[1] Its structure is characterized by a benzoic acid core linked via an amide
bond to the chiral (R)-1-phenylethylamine moiety. This configuration imparts specific
stereochemical properties that are pivotal for its primary application as a chiral resolving agent.
Beyond this classical use, the broader class of N-acylated amino acids is under active
investigation for various roles in drug development, including enhancing the oral delivery of
protein-based drugs and exhibiting intrinsic biological activities.[2] This guide provides a
comprehensive overview of the core chemical properties, synthesis, spectroscopic
characterization, and key applications of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid,
tailored for researchers and scientists in organic chemistry and drug discovery.

Physicochemical Properties

The fundamental properties of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid are
summarized below. These data are essential for its handling, characterization, and application
in experimental settings.
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Property Value Source(s)
2-{[(1R)-1-

IUPAC Name phenylethyllcarbamoyl}benzoic  [1]
acid

(R)-(+)-N-(alpha-
Methylbenzyl)phthalamic acid,
S 1]I3
ynonyms (RI(H)N-(L- [1][3]

phenylethyl)phthalamic acid

CAS Number 21752-35-2 [1]
Molecular Formula C16H15NO3 [1114]
Molecular Weight 269.30 g/mol [4]
Appearance White to off-white solid

(predicted)

N Sealed in a dry environment at
Storage Conditions [4]
room temperature

Synthesis and Reaction Mechanism

The most direct and widely employed synthesis of (R)-2-((1-Phenylethyl)carbamoyl)benzoic
acid is the nucleophilic ring-opening of phthalic anhydride with (R)-1-phenylethylamine.[5] This
reaction is a classic example of acylation, where the primary amine acts as a nucleophile
attacking one of the carbonyl carbons of the anhydride.

Mechanism Rationale: The reaction is driven by the high electrophilicity of the anhydride's
carbonyl carbons and the nucleophilicity of the amine's lone pair of electrons. The anhydride
ring is strained, making it susceptible to cleavage. The initial nucleophilic attack forms a
tetrahedral intermediate, which then collapses, leading to the opening of the anhydride ring and
the formation of an amide and a carboxylate. A final proton transfer step yields the phthalamic
acid product. The use of a chiral amine ensures that the product retains the specific (R)-
stereochemistry.
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Caption: Synthesis workflow for the target compound.

Spectroscopic Characterization
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Detailed spectroscopic analysis is crucial for confirming the identity and purity of the

synthesized compound. Based on its structure, the following spectral characteristics are

expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of
3300-2500 cm~1. This broadening is a hallmark of the hydrogen-bonded hydroxyl group in
the carboxylic acid dimer.[6]

N-H Stretch (Amide): A moderate to sharp peak should appear around 3300 cm™1,
corresponding to the stretching vibration of the N-H bond in the secondary amide.

Aromatic C-H Stretch: Weak to medium sharp peaks are anticipated just above 3000 cm~1
(typically 3100-3000 cm™1).

Aliphatic C-H Stretch: Peaks corresponding to the methyl and methine groups will appear
just below 3000 cm~1 (typically 2980-2850 cm™1).

C=0 Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1710-
1680 cm~1.[6]

C=0 Stretch (Amide | Band): A strong, sharp absorption band should be present around
1650 cm~1.

Aromatic C=C Stretch: Several medium-intensity peaks will appear in the 1600-1450 cm~1
region.

N-H Bend (Amide Il Band): A medium-intensity band is expected around 1550 cm™1,

C-O Stretch (Carboxylic Acid): A strong band will be visible in the 1320-1210 cm~! range.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy:
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e -COOH (1H): A broad singlet is expected far downfield, typically >10 ppm.

o Aromatic Protons (9H): A complex multiplet pattern between 7.2 and 8.0 ppm, arising from
the protons on the phenyl ring and the phthalic acid moiety.

e -NH (1H): A doublet (due to coupling with the methine proton) or a broad singlet, typically
between 8.0 and 9.0 ppm. Its position and sharpness can be solvent-dependent.

e -CH- (1H): A quintet or multiplet around 5.2 ppm, coupled to both the N-H proton and the
methyl protons.

e -CHs (3H): Adoublet around 1.6 ppm, resulting from coupling to the adjacent methine proton.

13C NMR Spectroscopy:

Carboxylic C=0: Signal expected around 170-175 ppm.

e Amide C=0: Signal expected around 165-170 ppm.

o Aromatic Carbons: Multiple signals in the 125-145 ppm range.
e -CH- Carbon: Signal expected around 50 ppm.

e -CHs Carbon: Signal expected around 22 ppm.

Mass Spectrometry (MS)

In an Electron lonization (EI) mass spectrum, the molecular ion peak [M]* would be expected
at m/z = 269. Key fragmentation patterns would likely involve the cleavage of the amide bond,
loss of the carboxyl group, and fragmentation of the phenylethyl side chain.

Applications in Research and Drug Development
Chiral Resolution

The primary and most established application of (R)- and (S)-N-(1-phenylethyl)phthalamic acid
is as a chiral resolving agent.[5] It is used to separate racemic mixtures of amines. The process
involves reacting the racemic amine with the chiral phthalamic acid to form a pair of
diastereomeric salts. These salts possess different physical properties, such as solubility,
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allowing them to be separated by fractional crystallization. Once separated, the individual
diastereomeric salt can be treated with acid or base to regenerate the pure enantiomer of the
amine and recover the resolving agent.

Racemic Amine Chiral Resolving Agent
(R-Amine + S-Amine) (R)-Phthalamic Acid

Reaction &
Salt Formation

Mixture of Diastereomeric Salts
(R,R-Salt + S,R-Salt)

l
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Resolver

Click to download full resolution via product page

Caption: Logical workflow of chiral resolution.
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Precursor in Medicinal Chemistry

The core structure of this molecule serves as a scaffold in medicinal chemistry. For instance,
analogues of 2-(carbamoyl)benzoic acid have been synthesized and identified as potent
stimulators of Bone Morphogenetic Protein 2 (BMP-2), a key protein in osteoblast differentiation
and bone formation.[7] This suggests that derivatives of (R)-2-((1-
Phenylethyl)carbamoyl)benzoic acid could be explored as starting points for developing new
therapeutics for bone healing and regeneration.

Drug Delivery Systems

The broader class of N-acylated amino acids has been shown to improve the oral delivery of
protein drugs.[2] While this specific compound has not been singled out, its properties as a
lipophilic amino acid derivative align with the characteristics of molecules studied for this
purpose. These agents are thought to facilitate the transport of large molecules across the
intestinal epithelium, although the precise mechanisms are still under investigation.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis of (R)-2-((1-
Phenylethyl)carbamoyl)benzoic acid.

Materials:

o Phthalic Anhydride (1.0 eq)

e (R)-(+)-1-Phenylethylamine (1.0 eq)

o Ethyl Acetate (or other suitable aprotic solvent)
e Round-bottom flask

» Reflux condenser

o Magnetic stirrer and stir bar

e Heating mantle
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e |ce bath

e Buchner funnel and filter paper

Procedure:

Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.

o Reagent Addition: To the flask, add phthalic anhydride (1.0 eq) and ethyl acetate. Stir the
mixture until the solid is partially or fully dissolved.

e Amine Addition: Slowly add (R)-(+)-1-Phenylethylamine (1.0 eq) to the stirred solution at
room temperature. The addition may be slightly exothermic.

» Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent, ~77°C for ethyl
acetate) and maintain reflux for 1-2 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

o Crystallization: Upon completion, remove the heat source and allow the mixture to cool
slowly to room temperature. A white solid precipitate should begin to form.

« |solation: To maximize yield, cool the flask in an ice bath for 30 minutes. Collect the solid
product by vacuum filtration using a Biichner funnel.

o Washing: Wash the collected solid with a small amount of cold ethyl acetate to remove any
unreacted starting materials.

e Drying: Dry the product under vacuum to yield (R)-2-((1-Phenylethyl)carbamoyl)benzoic
acid as a white solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583254+#r-2-1-phenylethyl-carbamoyl-benzoic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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